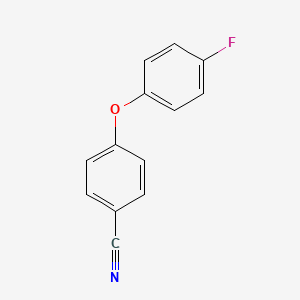

4-(4-Fluorophenoxy)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVPHQNXBDDVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363418 | |

| Record name | 4-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215589-24-5 | |

| Record name | 4-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatility of 4-(4-Fluorophenoxy)benzonitrile: A Technical Guide for Researchers

An In-depth Exploration of a Key Building Block in Pharmaceutical and Agrochemical Development

Introduction: 4-(4-Fluorophenoxy)benzonitrile is a versatile aromatic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique molecular structure, featuring a fluorinated phenoxy group and a nitrile moiety, makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of novel therapeutic agents and crop protection solutions.

Core Applications in Synthesis

This compound primarily serves as a crucial building block in multi-step organic syntheses. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, while the nitrile group offers a versatile handle for various chemical transformations.

Pharmaceutical Development: This compound is a key intermediate in the synthesis of diverse pharmaceuticals. Its structure allows for modifications that can lead to enhanced biological activity, making it a valuable component in the design of targeted therapies. While specific, publicly available examples of marketed drugs synthesized directly from this compound are not readily found in the searched literature, the general class of benzonitrile derivatives is widely utilized in drug discovery. For instance, benzonitrile-containing compounds have been investigated as kinase inhibitors and for their potential in treating a range of diseases.

Agrochemical Innovation: In the agrochemical sector, this compound is employed in the formulation of pesticides and herbicides. The fluorine substitution is known to contribute to the improved stability and efficacy of these crop protection agents. Hydroquinone derivatives, which are structurally related, are recognized as important intermediates in herbicide synthesis.

Synthetic Pathways and Transformations

The utility of this compound lies in the reactivity of its nitrile group, which can be converted into other functional groups, such as amines and carboxylic acids. A common and critical transformation is the reduction of the nitrile to a primary amine, yielding 4-(4-Fluorophenoxy)aniline. This aniline is a key precursor for the synthesis of a variety of bioactive molecules.

Caption: General synthetic pathway illustrating the conversion of this compound to the key intermediate 4-(4-Fluorophenoxy)aniline and its subsequent use in the synthesis of bioactive molecules.

Experimental Protocols

While a specific, complete experimental protocol starting from this compound to a final, biologically tested compound was not detailed in the provided search results, a representative procedure for the synthesis of a structurally similar compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, offers valuable insight into the typical reaction conditions.

Synthesis of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile:

This procedure demonstrates a nucleophilic aromatic substitution reaction, a common method for creating the diaryl ether linkage found in these types of molecules.

-

Reactants and Reagents:

-

Hydroquinone

-

Sodium Hydroxide (NaOH)

-

3,4-Difluorobenzonitrile

-

Dimethyl Sulfoxide (DMSO) (solvent)

-

Ethyl Acetate (for extraction)

-

Pentane (for chromatography)

-

Silica Gel (for chromatography)

-

-

Procedure:

-

A solution of hydroquinone and NaOH in DMSO is stirred at room temperature for 5 hours.

-

The mixture is then heated to 80°C.

-

3,4-Difluorobenzonitrile is added dropwise, and the mixture is stirred for 10 hours.

-

After the reaction, the mixture is washed with water and extracted with ethyl acetate.

-

The organic solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel chromatography using a pentane:ethyl acetate mixture as the eluent.

-

Single crystals can be obtained by slow evaporation of ethyl acetate at room temperature.[1]

-

This protocol highlights the general steps involved in the synthesis of fluorophenoxybenzonitrile derivatives, which would be analogous to syntheses starting from 4-fluorophenol and a suitable benzonitrile derivative to produce this compound itself, or its subsequent reactions.

Quantitative Data

| Compound ID | Target | Assay | IC50 (µM) |

| 10 | Serotonin Reuptake Transporter (SERT) | Radioligand Binding Assay | 1.45 |

| 11 | Serotonin Reuptake Transporter (SERT) | Radioligand Binding Assay | 3.27 |

| 12 | Serotonin Reuptake Transporter (SERT) | Radioligand Binding Assay | 9.56 |

Data is illustrative and pertains to compounds structurally related to those that could be synthesized using a 4-(4-fluorophenoxy) moiety.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel bioactive compounds, a process in which this compound would serve as a key starting material.

Caption: A generalized workflow for the development of new bioactive compounds, starting from a key intermediate like this compound.

Conclusion

This compound stands out as a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique chemical features provide a solid foundation for the development of molecules with enhanced biological activity and improved physicochemical properties. While detailed, publicly accessible data on specific end-products derived from this intermediate is limited, the general synthetic routes and the biological activities of related compounds underscore its importance in modern chemical research and development. Further exploration of its synthetic potential is likely to yield a new generation of innovative and effective therapeutic and crop protection agents.

References

An In-depth Technical Guide to 4-(4-Fluorophenoxy)benzonitrile: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Fluorophenoxy)benzonitrile, a versatile building block with significant applications in the pharmaceutical and agrochemical industries. This document collates available data on its structure, properties, synthesis, and potential biological relevance, presenting it in a manner accessible to researchers and professionals in drug development.

Chemical Structure and Identification

This compound, also known as 4-cyano-4'-fluorodiphenyl ether, is an aromatic ether. Its structure consists of a benzonitrile group linked to a 4-fluorophenyl group through an ether linkage.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Figure 2: Generalized workflow for SNAr synthesis.

Experimental Protocol (General Procedure):

A detailed experimental protocol for the synthesis of the title compound is not readily available in the public literature. However, a general procedure for a similar nucleophilic aromatic substitution to synthesize 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile is described as follows and can be adapted[1]:

-

A solution of hydroquinone (1.2 mmol) and NaOH (2.4 mmol) in DMSO (10 ml) is stirred at room temperature for 5 hours.

-

The mixture is then heated to 80°C.

-

3,4-difluorobenzonitrile (1.0 mmol) is added dropwise and the mixture is stirred for 10 hours.

-

After cooling, the mixture is washed with water (30 ml) and extracted with ethyl acetate (3 x).

-

The combined organic layers are dried and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed to form diaryl ethers. This would typically involve the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of this compound, this could involve the reaction of 4-fluorophenol with 4-chlorobenzonitrile or 4-bromobenzonitrile.

Figure 3: Key components of the Ullmann Condensation.

Spectroscopic Data

Table 3: Spectroscopic Data of 4-Fluorobenzonitrile

Spectrum Key Peaks/Signals ¹H NMR δ 7.68 (dd, J=9.1, 5.1 Hz, 2H), 7.19 (t, J=8.2 Hz, 2H) ¹³C NMR δ 165.0 (d, J=254 Hz), 134.3 (d, J=9 Hz), 116.6 (d, J=22 Hz), 118.0, 109.1 (d, J=3 Hz) IR (cm⁻¹) 2230 (C≡N), 1600, 1500 (aromatic C=C), 1230 (C-F) Mass Spec (m/z) 121 (M⁺)

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the fluorophenoxy and benzonitrile moieties provides opportunities for further chemical modifications to modulate biological activity.[2]

While direct biological activity data for this compound is scarce, its structural motifs are present in various biologically active compounds.

-

Kinase Inhibitors: The 4-phenoxybenzonitrile scaffold is a common feature in a number of kinase inhibitors. For instance, derivatives of 4-(2-fluorophenoxy)quinoline have been designed and synthesized as selective c-Met inhibitors for the treatment of cancer. The phenoxy group often occupies a key hydrophobic pocket in the kinase active site.

-

Serotonin Reuptake Inhibitors (SSRIs): The fluorophenoxy moiety is a well-known pharmacophore in several SSRIs, such as fluoxetine. It is plausible that derivatives of this compound could be explored for their potential as modulators of serotonin transporters.

The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing further avenues for derivatization.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the data for its precursor, 4-fluorobenzonitrile, and general knowledge of similar compounds, the following precautions should be taken.

Table 4: General Safety and Handling Precautions

Hazard Precaution Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3] Irritation May cause skin, eye, and respiratory irritation. Handling Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Disposal Dispose of in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis can be achieved through established methods such as nucleophilic aromatic substitution and Ullmann condensation. While detailed experimental and biological data for the compound itself are limited in the public domain, its structural components are found in numerous biologically active molecules, suggesting a rich area for further research and development. This guide provides a foundational understanding of its properties and potential applications, serving as a valuable resource for scientists and researchers in the field.

References

- 1. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]

- 2. fishersci.com [fishersci.com]

- 3. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Cyano-4'-fluorodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-4'-fluorodiphenyl ether is a versatile aromatic compound with significant potential in materials science and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its distinct molecular structure, featuring a cyano and a fluoro substituent on opposing phenyl rings bridged by an ether linkage, imparts unique chemical and physical properties. This guide provides a comprehensive overview of 4-Cyano-4'-fluorodiphenyl ether, including its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and data for laboratory use.

Introduction

Diaryl ethers are an important class of organic compounds utilized in a wide range of applications, from polymers to biologically active molecules. The incorporation of specific functional groups, such as cyano (-CN) and fluoro (-F) moieties, can significantly influence the electronic properties, reactivity, and biological activity of these molecules. The cyano group is a strong electron-withdrawing group that can participate in various chemical transformations, while the fluorine atom can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties of a molecule.[1] 4-Cyano-4'-fluorodiphenyl ether, also known as 4-(4-fluorophenoxy)benzonitrile, combines these features, making it a compound of interest for researchers in medicinal chemistry and materials science.[2]

Physicochemical Properties

A summary of the known quantitative data for 4-Cyano-4'-fluorodiphenyl ether is presented in Table 1. This information is crucial for its handling, characterization, and application in various experimental setups.

Table 1: Physicochemical Data of 4-Cyano-4'-fluorodiphenyl ether

| Property | Value | Reference |

| CAS Number | 215589-24-5 | [2] |

| Molecular Formula | C₁₃H₈FNO | [2] |

| Molecular Weight | 213.21 g/mol | [2] |

| Melting Point | 66 - 71 °C | [2] |

| Appearance | White to almost white powder to crystal | [2] |

| Purity | ≥ 98% (GC) | [2] |

| Storage Conditions | Room Temperature | [2] |

Synthesis of 4-Cyano-4'-fluorodiphenyl ether

A potential and common method for the synthesis of such diaryl ethers is the nucleophilic aromatic substitution (SNAr) reaction. This would likely involve the reaction of a phenoxide with an activated aryl halide. In the case of 4-Cyano-4'-fluorodiphenyl ether, one possible route is the reaction of 4-cyanophenol with 1,4-difluorobenzene or 4-fluoronitrobenzene. The electron-withdrawing nitro or fluoro group on the second ring activates the halide for nucleophilic displacement by the phenoxide.

Another viable approach is the Ullmann condensation, which typically involves the copper-catalyzed reaction of a phenol with an aryl halide.

Below is a generalized experimental protocol for the synthesis of a similar compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, which can be adapted for the synthesis of 4-Cyano-4'-fluorodiphenyl ether.[3]

General Experimental Protocol (Adapted from a similar synthesis)

Reaction Scheme (Hypothetical):

Caption: Hypothetical SNAr synthesis of 4-Cyano-4'-fluorodiphenyl ether.

Materials:

-

4-Cyanophenol

-

1,4-Difluorobenzene

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

Procedure:

-

A solution of 4-cyanophenol (1.0 eq) and a suitable base such as NaOH (2.0 eq) in DMSO is stirred at room temperature for a designated period to form the corresponding phenoxide.

-

The reaction mixture is then heated to an elevated temperature (e.g., 80-120 °C).

-

1,4-Difluorobenzene (1.0-1.2 eq) is added dropwise to the heated solution.

-

The reaction is stirred for several hours at the elevated temperature, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield pure 4-Cyano-4'-fluorodiphenyl ether.

Spectroscopic Data

While specific spectra for 4-Cyano-4'-fluorodiphenyl ether were not found in the search results, the expected spectroscopic characteristics can be inferred from its structure and data for similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the cyanophenyl ring will likely appear as two doublets, as will the protons on the fluorophenyl ring, with coupling patterns influenced by the cyano and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons. The carbon attached to the cyano group will appear at a characteristic downfield shift. The carbon-fluorine coupling will be observable for the carbons on the fluorinated ring.

-

FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band for the C≡N stretch (typically around 2220-2240 cm⁻¹). A strong C-O-C stretching vibration for the diaryl ether linkage is also expected (around 1200-1250 cm⁻¹). The C-F stretch will likely appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 213.21.

Biological Activities and Applications

4-Cyano-4'-fluorodiphenyl ether is a valuable intermediate in the synthesis of various biologically active molecules.[2] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds to biological targets.[1]

General applications include:

-

Pharmaceutical Development: It serves as a key building block for the synthesis of novel drug candidates.[2] The diphenyl ether scaffold is present in a number of compounds with diverse biological activities, and the cyano and fluoro groups offer handles for further chemical modification.

-

Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides.[2]

-

Material Science: Its unique electronic properties make it suitable for the creation of advanced materials, including polymers and liquid crystals.[4]

While specific biological data for 4-Cyano-4'-fluorodiphenyl ether is not available, studies on related fluorinated diphenyl ether derivatives have shown a range of biological activities, including potential as anticancer agents.[5] The incorporation of fluorine can influence the metabolic pathways of such compounds, making it a key strategy in drug design to improve pharmacokinetic properties.

Experimental Workflows and Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the involvement of 4-Cyano-4'-fluorodiphenyl ether in any particular signaling pathway or established experimental workflows beyond its use as a synthetic intermediate. Research into the biological effects of this compound could elucidate its mechanism of action and potential interactions with cellular signaling cascades.

A hypothetical workflow for evaluating the biological activity of 4-Cyano-4'-fluorodiphenyl ether is presented below.

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

4-Cyano-4'-fluorodiphenyl ether is a compound with considerable potential in both synthetic chemistry and applied sciences. Its well-defined physicochemical properties and the presence of reactive functional groups make it an attractive building block for the development of new materials and therapeutic agents. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its utility. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Cyano-4'-fluorodiphenyl Ether [myskinrecipes.com]

- 5. drs.nio.res.in [drs.nio.res.in]

In-Depth Technical Guide: CAS 215589-24-5, 4-(4-Fluorophenoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

CAS number 215589-24-5 identifies the chemical compound 4-(4-Fluorophenoxy)benzonitrile . This molecule, also known as 4-Cyano-4'-fluorodiphenyl ether, serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a diaryl ether linkage with a nitrile group and a fluorine atom, provides a versatile scaffold for the development of novel pharmaceuticals and agrochemicals. While this compound itself is not typically the final active ingredient, its structural motifs are integral to the efficacy of the molecules it helps to create. This guide will delve into the synthetic applications of this compound, focusing on its role in the development of potent therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 215589-24-5 | |

| Molecular Formula | C₁₃H₈FNO | |

| Molecular Weight | 213.21 g/mol | |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 66-71 °C | |

| Purity | ≥98% (GC) | |

| Synonyms | 4-Cyano-4'-fluorodiphenyl ether |

Application in the Synthesis of Bioactive Molecules: A Case Study on Sodium Channel Blockers

The this compound core structure is a key component in the synthesis of potent and selective voltage-gated sodium channel (Nav) blockers. These channels are critical in the generation and propagation of action potentials in excitable cells, and their modulation has significant therapeutic implications, particularly in the management of pain.

One prominent example of a bioactive molecule derived from a closely related precursor is 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) . PPPA has been identified as a potent, broad-spectrum, and state-dependent sodium channel blocker with significant potential for treating various pain states.[1] The diaryl ether moiety, which is the core of this compound, is a critical pharmacophore in PPPA, contributing to its high affinity and state-dependent binding to the sodium channel.

Quantitative Pharmacological Data of a Derivative Compound (PPPA)

The following table summarizes the in-vitro and in-vivo pharmacological data for PPPA, a potent sodium channel blocker whose synthesis relies on a diaryl ether precursor structurally related to this compound.

| Parameter | Value | Species/Model | Channel Subtype | Reference |

| IC₅₀ (Resting State) | 1.9 ± 0.2 µM | Rat | Nav1.2 | [1] |

| IC₅₀ (Inactivated State) | 0.015 ± 0.002 µM | Rat | Nav1.2 | [1] |

| Minimal Effective Dose (Neuropathic Pain) | 1-3 mg/kg p.o. | Rat (Partial Sciatic Nerve Ligation) | N/A | [1] |

| Minimal Effective Dose (Inflammatory Pain) | 1-3 mg/kg p.o. | Rat (Freund's Complete Adjuvant) | N/A | [1] |

| Therapeutic Index (Ataxia) | >10 | Rat (Accelerating Rotarod Assay) | N/A | [1] |

Experimental Protocols: Synthesis of a Bioactive Pyrimidine Derivative

Objective: To synthesize a 2-(4-phenoxyphenyl)pyrimidine-4-carboxamide derivative starting from a 4-phenoxybenzonitrile precursor.

Materials:

-

4-Phenoxybenzonitrile (as a stand-in for the title compound)

-

Ethanol

-

Sodium metal

-

Diethyl oxalate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ammonia in methanol

-

Standard laboratory glassware and equipment for organic synthesis

-

Purification apparatus (e.g., column chromatography)

-

Analytical instruments (e.g., NMR, Mass Spectrometry)

Methodology:

-

Step 1: Synthesis of 4-Phenoxybenzoylacetonitrile.

-

In a round-bottom flask, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

-

To this solution, add 4-phenoxybenzonitrile and diethyl oxalate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the crude 4-phenoxybenzoylacetonitrile.

-

-

Step 2: Synthesis of 2-(4-Phenoxyphenyl)-4-amino-5-cyanopyrimidine.

-

In a suitable solvent such as ethanol, dissolve the 4-phenoxybenzoylacetonitrile from Step 1.

-

Add guanidine hydrochloride and a base (e.g., sodium ethoxide).

-

Reflux the mixture for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

-

Step 3: Hydrolysis of the Nitrile to the Carboxamide.

-

Suspend the 2-(4-phenoxyphenyl)-4-amino-5-cyanopyrimidine in a solution of ammonia in methanol.

-

Heat the mixture in a sealed tube or a pressure vessel.

-

Monitor the reaction for the conversion of the nitrile group to the carboxamide.

-

After completion, cool the reaction, and remove the solvent under reduced pressure.

-

The crude 2-(4-phenoxyphenyl)-4-amino-5-carboxamide can be purified by recrystallization or column chromatography.

-

Note: This is a generalized protocol. The specific reaction conditions (temperature, time, solvent, and reagents) would need to be optimized for the specific substrate and desired product. The synthesis of PPPA would involve starting with the appropriately substituted 4-(4-chloro-2-fluorophenoxy)benzonitrile.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: State-Dependent Blockade of Voltage-Gated Sodium Channels

The following diagram illustrates the mechanism of action of a state-dependent sodium channel blocker like PPPA. Such compounds exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state. This leads to a more pronounced blockade of channels in rapidly firing neurons, which are characteristic of pathological pain states, while having less effect on normally functioning neurons.

Caption: State-dependent blockade of a voltage-gated sodium channel.

Experimental Workflow: Synthesis of a Pyrimidine-4-Carboxamide Derivative

The following diagram outlines the key stages in the synthetic workflow described in the experimental protocol section.

Caption: Synthetic workflow for a pyrimidine-4-carboxamide derivative.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Fluorophenoxy)benzonitrile is a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluorinated diaryl ether linkage and a nitrile group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the primary research areas of this compound, offering a comprehensive overview of its synthesis, chemical properties, and, most notably, its role as a precursor to potent kinase inhibitors in oncological drug discovery. Detailed experimental protocols for its synthesis and for the enzymatic assays of its downstream targets are provided, alongside a visual representation of the key signaling pathways involved.

Introduction

This compound, also known as 4-cyano-4'-fluorodiphenyl ether, is a crystalline solid that serves as a pivotal building block in modern organic synthesis.[1][2][3] Its utility stems from the reactivity of the nitrile group and the stability of the diaryl ether bond, which is often constructed via Ullmann condensation or nucleophilic aromatic substitution reactions. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable feature in drug design.[4] This guide will explore the synthesis of this compound and its significant application as a key intermediate in the development of targeted cancer therapies, specifically kinase inhibitors, as well as its emerging role in agrochemical and material sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 215589-24-5 | [2][3] |

| Molecular Formula | C₁₃H₈FNO | [2][3] |

| Molecular Weight | 213.21 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 66-71 °C | [4] |

| Purity | ≥98% | [3] |

| SMILES | N#Cc1ccc(Oc2ccc(F)cc2)cc1 | [3] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two classical methods for diaryl ether formation: Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[5] In the synthesis of this compound, this would typically involve the reaction of 4-fluorophenol with 4-chlorobenzonitrile or 4-bromobenzonitrile in the presence of a copper catalyst and a base at elevated temperatures.

Experimental Protocol: Ullmann Condensation Synthesis

-

Reactants: 4-fluorophenol (1.0 eq), 4-chlorobenzonitrile (1.2 eq), Copper(I) iodide (0.1 eq), Potassium carbonate (2.0 eq), and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorophenol, 4-chlorobenzonitrile, Copper(I) iodide, and potassium carbonate.

-

Add the solvent (DMF or DMSO) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

-

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is another common method, particularly when the aryl halide is activated by an electron-withdrawing group, such as the nitrile group in 4-chlorobenzonitrile.[6][7]

Experimental Protocol: Nucleophilic Aromatic Substitution Synthesis

-

Reactants: 4-fluorophenol (1.0 eq), 4-chlorobenzonitrile (1.1 eq), Potassium carbonate or Sodium hydride (1.5 eq), and a polar aprotic solvent like DMF or DMSO.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol in the chosen solvent.

-

Add the base (potassium carbonate or sodium hydride) portion-wise at room temperature and stir for 30 minutes to form the phenoxide.

-

Add 4-chlorobenzonitrile to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by recrystallization or column chromatography to yield pure this compound. A similar procedure for a related compound reported a yield of 86%.[8]

-

Synthesis Workflow

Primary Research Applications

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with significant biological activity.

Pharmaceutical Applications: Kinase Inhibitors

A major focus of research involving this compound is its use in the development of kinase inhibitors for cancer therapy. The diaryl ether scaffold is a common feature in many potent and selective kinase inhibitors. Derivatives of this compound have been shown to target several key kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Lymphocyte-specific protein tyrosine kinase (Lck).

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Derivative Class | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Quinazoline Derivatives | EGFRL858R | 68.1 | [9] |

| Quinoline Derivatives | c-Met | 1.1 | [10] |

| Pyrrolotriazine Derivatives | VEGFR-2 | Low nanomolar | [11] |

| Prodan-based Inhibitor | LCK | 124 | [3] |

4.1.1. EGFR and c-Met Signaling Pathways

Derivatives of this compound have been synthesized and evaluated as dual inhibitors of EGFR and c-Met, two receptor tyrosine kinases whose aberrant signaling is implicated in non-small cell lung cancer (NSCLC).[9] Inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, survival, and migration.

4.1.2. VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[12][13] Derivatives of this compound have been investigated as inhibitors of VEGFR-2, thereby blocking angiogenesis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

-

Materials: Recombinant human kinase (e.g., EGFR, c-Met, VEGFR-2), appropriate kinase substrate, ATP, kinase assay buffer, test compound (dissolved in DMSO), and a luminescence-based ATP detection kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a 96- or 384-well white plate, add the diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output with a luciferase/luciferin reaction.[1][5][9][10][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Agrochemical Applications

This compound and its derivatives are also explored in the agrochemical industry as potential herbicides and pesticides.[4][28] The diaryl ether structure is found in several commercial herbicides. While specific data for the title compound is limited in publicly available literature, patents suggest its use as an intermediate in the synthesis of active agrochemical ingredients.[6][29][30][31] The research in this area focuses on synthesizing derivatives and screening them for herbicidal or insecticidal activity.

Material Science

The rigid structure and potential for liquid crystalline properties make benzonitrile derivatives, including this compound, of interest in material science.[32] Research in this area investigates the synthesis of novel polymers and liquid crystals with specific thermal and electronic properties.[33]

Conclusion

This compound is a valuable and versatile intermediate with broad applications in medicinal chemistry and agrochemical research. Its primary role as a scaffold for the synthesis of potent kinase inhibitors highlights its importance in the development of targeted cancer therapies. The synthetic accessibility of this compound, coupled with the significant biological activities of its derivatives, ensures its continued relevance in academic and industrial research. This guide provides a foundational understanding of the key research areas, along with practical experimental protocols and an overview of the biological pathways involved, to aid researchers in leveraging the potential of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. LCK Kinase Enzyme System Application Note [promega.sg]

- 19. benchchem.com [benchchem.com]

- 20. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. promega.com [promega.com]

- 24. promega.com [promega.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 27. HTScan® Lck Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 28. researchgate.net [researchgate.net]

- 29. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Buy 4-(4-Fluorophenyl)benzonitrile | 10540-31-5 [smolecule.com]

- 33. researchgate.net [researchgate.net]

The Ascendance of Fluorinated Benzonitriles: A Technical Guide to Synthesis and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among the privileged structural motifs, fluorinated benzonitriles have emerged as versatile building blocks and key pharmacophores, particularly in the design of targeted covalent inhibitors and other advanced therapeutic agents. This technical guide provides an in-depth overview of the synthesis, properties, and applications of fluorinated benzonitriles, with a focus on their utility in drug discovery and development.

The Fluorine Advantage in Drug Design

The introduction of fluorine atoms into a benzonitrile core can profoundly influence a molecule's characteristics. The high electronegativity and small size of fluorine can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1][2]

-

Increased Membrane Permeability: Strategic fluorination can enhance lipophilicity, facilitating passage across cellular membranes.[1]

-

Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, impacting target binding and solubility.

-

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[1]

-

Utility in PET Imaging: The isotope ¹⁸F is a widely used positron emitter for Positron Emission Tomography (PET), enabling non-invasive imaging and pharmacokinetic studies in drug development.[2]

Synthesis of Fluorinated Benzonitriles

Several synthetic strategies are employed for the preparation of fluorinated benzonitriles, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

Three primary methodologies for the synthesis of fluorinated benzonitriles are the Sandmeyer reaction, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cyanation.

1. Sandmeyer Reaction: This classic method involves the diazotization of a fluoroaniline followed by treatment with a cyanide salt, typically cuprous cyanide (CuCN).[3] It is a versatile and cost-effective method for introducing a nitrile group onto a fluorinated aromatic ring.

2. Nucleophilic Aromatic Substitution (SNAr): In this approach, a fluorine atom on an activated aromatic ring is displaced by a cyanide nucleophile. The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the fluorine atom.

3. Palladium-Catalyzed Cyanation: This modern cross-coupling reaction utilizes a palladium catalyst to couple a fluoro-aryl halide (or triflate) with a cyanide source. This method offers high functional group tolerance and generally proceeds under milder conditions than the traditional methods.[4]

Quantitative Data on Synthetic Routes

The following tables summarize quantitative data for the synthesis of various fluorinated benzonitriles using the aforementioned methods.

Table 1: Synthesis of Monofluorinated Benzonitriles

| Product | Starting Material | Method | Reagents & Conditions | Yield (%) | Reference |

| 2-Fluorobenzonitrile | 2-Chloro-benzonitrile | Halogen Exchange | KF, sulfolane, tetraphenylphosphonium bromide, 180°C, 4h (microwave) | 74.6 | [5] |

| 3-Fluorobenzonitrile | 3-Fluorobenzaldehyde | From Aldehyde | NH₂OH·HCl, Co@g-C₃N₄, H₂O/MeOH, 20°C, 18h (visible light) | 90 | [1] |

| 4-Fluorobenzonitrile | 4-Chlorobenzonitrile | Halogen Exchange | KF, 1,3-dimethyl-2-imidazolidone (DMI), 280°C, 2h | 89.5 |

Table 2: Synthesis of Difluorinated Benzonitriles

| Product | Starting Material | Method | Reagents & Conditions | Yield (%) | Reference |

| 3,4-Difluorobenzonitrile | 3,4-Dichlorobenzonitrile | Halogen Exchange | KF, 1,3-dimethyl-2-imidazolidinone, catalyst, 130-200°C, 8-9h | 70-85 | [6][7] |

| 4-Amino-3,5-difluorobenzonitrile | 4-Amino-3,5-difluorobenzoic acid | From Carboxylic Acid | 1. NaOH (reflux, 24h); 2. HCl | 84.2 | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of fluorinated benzonitriles. Below are representative protocols for the key synthetic methodologies.

Protocol 1: Sandmeyer Reaction for the Synthesis of 2-Azido-5-fluorobenzonitrile

This protocol details the diazotization of an aminofluorobenzonitrile followed by azidation, a common precursor step for further transformations.

Materials:

-

2-amino-5-fluorobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Dissolve 2-amino-5-fluorobenzonitrile in a mixture of concentrated HCl and water in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, dissolve NaN₃ in water and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the NaN₃ solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain 2-azido-5-fluorobenzonitrile.[8]

Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of a 4-Phenoxy-fluorobenzaldehyde Derivative

This protocol illustrates the displacement of a fluorine atom by a phenoxide nucleophile.

Materials:

-

4-Fluorobenzaldehyde

-

4-Methoxyphenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ice

Procedure:

-

In a test tube, mix 4-fluorobenzaldehyde (2.0 mmol), 4-methoxyphenol (2.0 mmol), and an excess of K₂CO₃.

-

Add DMSO (2 mL) to the mixture.

-

Heat the mixture in a water bath at 140 °C for at least 30 minutes.

-

Cool the reaction mixture in an ice-water bath for a minimum of 10 minutes.

-

Add water (6 mL) and stir the mixture thoroughly.

-

Collect the precipitated solid by filtration and dry it on filter paper.[9]

Protocol 3: Palladium-Catalyzed Cyanation of a (Hetero)aryl Halide

This general procedure outlines the cross-coupling of an aryl halide with a cyanide source.

Materials:

-

(Hetero)aryl halide (1 mmol)

-

Palladium precatalyst

-

Ligand

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)

-

Dioxane (2.5 mL)

-

0.05 M Potassium Acetate (KOAc) in degassed water (2.5 mL)

Procedure:

-

To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the solid (hetero)aryl halide.

-

Seal the tube with a Teflon-lined screw-cap septum.

-

Evacuate and backfill the tube with nitrogen (repeat three times).

-

Add the liquid (hetero)aryl halide (if applicable), dioxane, and the aqueous KOAc solution via syringe.

-

Stir the reaction mixture at the desired temperature until completion (monitored by TLC or GC).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[4]

Spectroscopic Data of Fluorinated Benzonitriles

The characterization of fluorinated benzonitriles relies heavily on spectroscopic techniques. The following tables provide typical spectroscopic data for common isomers.

Table 3: NMR Spectroscopic Data for Monofluorobenzonitriles

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 2-Fluorobenzonitrile | 7.66, 7.64, 7.31, 7.24 | 162.1 (d, J=257 Hz), 134.1, 133.0, 124.9, 116.3, 115.8 (d, J=20 Hz), 103.9 (d, J=15 Hz) | -111.4 | [10][11] |

| 3-Fluorobenzonitrile | 7.5-7.3 (m) | 162.7 (d, J=247 Hz), 130.8 (d, J=8 Hz), 125.7, 120.3 (d, J=21 Hz), 118.2, 117.1 (d, J=23 Hz), 113.1 (d, J=9 Hz) | -111.9 | |

| 4-Fluorobenzonitrile | 7.68 (dd, J=9.1, 5.1 Hz), 7.19 (t, J=8.2 Hz) | 163.8 (d, J=253 Hz), 132.8 (d, J=9 Hz), 118.6, 116.5 (d, J=22 Hz), 108.9 (d, J=4 Hz) | -106.8 |

Table 4: IR and Mass Spectrometry Data for Monofluorobenzonitriles

| Compound | IR (ν, cm⁻¹) | Mass Spectrum (m/z) |

| 2-Fluorobenzonitrile | 2230 (C≡N), 1610, 1580, 1490, 1450, 1270, 760 | 121 (M+), 101, 94 |

| 3-Fluorobenzonitrile | 2235 (C≡N), 1590, 1480, 1250, 780 | 121 (M+), 101, 94 |

| 4-Fluorobenzonitrile | 2230 (C≡N), 1605, 1510, 1230, 840 | 121 (M+), 101, 94 |

Application in Drug Discovery: Covalent Inhibitors of FGFR4

A compelling application of fluorinated benzonitriles is in the development of targeted covalent inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain cancers like hepatocellular carcinoma. The goal is to achieve high potency and selectivity by covalently targeting a specific cysteine residue (C552) in the hinge region of the FGFR4 kinase domain, which is absent in other FGFR family members.

Signaling Pathway

The FGF/FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration. Its dysregulation is implicated in various cancers. The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This initiates a downstream signaling cascade, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression and cellular responses.[1]

FGFR Signaling Pathway and Covalent Inhibition

Experimental Workflow for Covalent Inhibitor Development

The development of covalent FGFR4 inhibitors often involves a multi-step process, starting from initial screening to lead optimization and validation. Fluorinated benzonitriles can be incorporated into potential inhibitor scaffolds to act as "warheads" that react with the target cysteine residue.

Experimental Workflow for Covalent Inhibitor Development

This workflow highlights the key stages where fluorinated benzonitriles play a critical role, from the initial design and synthesis of compound libraries to the detailed characterization of their covalent binding and biological activity.

Conclusion

Fluorinated benzonitriles are indispensable tools in modern organic synthesis and drug discovery. Their unique properties, imparted by the fluorine atom, allow for the fine-tuning of molecular characteristics to enhance therapeutic potential. A thorough understanding of their synthesis, properties, and applications is essential for researchers and scientists working at the forefront of pharmaceutical development. The continued exploration of novel synthetic methodologies and the rational design of fluorinated benzonitrile-containing molecules will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases.

References

- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Speed isn’t everything when it comes to covalent inhibitor drugs, study finds - UBNow: News and views for UB faculty and staff - University at Buffalo [buffalo.edu]

- 5. researchgate.net [researchgate.net]

- 6. cn.aminer.org [cn.aminer.org]

- 7. mdpi.com [mdpi.com]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. superchemistryclasses.com [superchemistryclasses.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Navigating the Safety Profile of 4-(4-Fluorophenoxy)benzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the safety data for 4-(4-Fluorophenoxy)benzonitrile (CAS No. 215589-24-5), a versatile building block in the pharmaceutical and agrochemical industries. Due to the limited availability of in-depth, publicly accessible toxicological and ecological studies for this specific compound, this guide summarizes the available data from various chemical suppliers and outlines the standardized experimental protocols, based on OECD guidelines, that are typically used to assess the safety of such chemicals.

Core Safety & Physical Properties

This compound is a white to almost white crystalline powder.[1][2] The primary acute health hazard identified is that it is harmful if swallowed.[2][3]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 215589-24-5 | [1][2][4] |

| Molecular Formula | C₁₃H₈FNO | [1][4] |

| Molecular Weight | 213.21 g/mol | [1][4] |

| Appearance | White to almost white powder to crystal | [1][2] |

| Melting Point | 66 - 71 °C | [1][2] |

| Boiling Point | 322.8 °C at 760 mmHg | [3] |

| Density | 1.24 g/cm³ | [3] |

Toxicological Data Summary

| Hazard Statement | Classification | Source(s) |

| H302 | Harmful if swallowed | [2][3] |

| H312 | Harmful in contact with skin | [5] |

| H332 | Harmful if inhaled | [5] |

Standardized Experimental Protocols

In the absence of specific published studies for this compound, this section details the standard methodologies for key toxicological endpoints as prescribed by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are the international standard for assessing the safety of new chemical substances.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.[6]

-

Principle: A stepwise procedure is used where a substance is administered to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[6] The primary goal is to identify a dose that produces evident toxicity without causing mortality.[6]

-

Animal Model: Typically, the test is performed on a single sex (usually females) of a rodent species, most commonly rats.[6]

-

Procedure:

-

Animals are fasted prior to the administration of the test substance.[6]

-

The substance is administered in a single dose by gavage.[6]

-

A period of at least 24 hours is allowed between dosing each animal in a sighting study.[7]

-

Animals are observed for a period of at least 14 days for signs of toxicity, including changes in skin and fur, eyes, and behavior.[7]

-

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity at different dose levels.[7]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure to determine the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.[8]

-

Animal Model: The albino rabbit is the preferred species for this test.[8]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to the skin and covered with a gauze patch.

-

The exposure duration is typically 4 hours.[8]

-

After exposure, the residual test substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) and the observations are scored.

-

-

Endpoint: The substance is classified as an irritant based on the severity and reversibility of the skin reactions.[8]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause damage to the eye.[9][10]

-

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[10]

-

Animal Model: The albino rabbit is the recommended species.[10]

-

Procedure:

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.[10]

Handling and Safety Precautions

Based on the available GHS classifications, the following handling and emergency procedures are recommended.

Personal Protective Equipment (PPE) Workflow

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures in Case of Exposure

Caption: First aid measures for exposure to this compound.

Ecological Information

Conclusion

This compound is a chemical intermediate with a primary acute hazard of being harmful if swallowed. While comprehensive, substance-specific toxicological and ecological data are not widely published, adherence to standardized safe handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for the generation of safety data necessary for a complete risk assessment. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet from their supplier before handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 215589-24-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 215589-24-5 | TCI AMERICA [tcichemicals.com]

- 6. oecd.org [oecd.org]

- 7. umwelt-online.de [umwelt-online.de]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

Methodological & Application

Synthesis of Key Drug Intermediates from 4-(4-Fluorophenoxy)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three valuable drug intermediates starting from 4-(4-Fluorophenoxy)benzonitrile. The protocols are based on established chemical transformations and provide a foundation for laboratory-scale synthesis.

Introduction

This compound is a versatile starting material for the synthesis of various pharmaceutical intermediates due to the presence of three key functional moieties: a nitrile group, a diaryl ether linkage, and a fluorinated phenyl ring. These features are present in a number of marketed drugs and clinical candidates. This document outlines the synthetic pathways for the conversion of this compound into its corresponding carboxylic acid, primary amine, and tetrazole derivatives, which are crucial building blocks in drug discovery and development.

Synthetic Pathways Overview

The primary transformations of this compound discussed herein are:

-

Hydrolysis of the nitrile group to yield 4-(4-Fluorophenoxy)benzoic acid.

-

Reduction of the nitrile group to afford [4-(4-Fluorophenoxy)phenyl]methanamine.

-

[3+2] Cycloaddition of the nitrile group with an azide source to form 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole.

Data Summary

The following table summarizes the typical reaction conditions and expected yields for the synthesis of the target drug intermediates.

| Starting Material | Product | Transformation | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 4-(4-Fluorophenoxy)benzoic acid | Hydrolysis (Base-catalyzed) | NaOH or KOH | Water/Ethanol | Reflux | 4-12 | 85-95 |

| This compound | [4-(4-Fluorophenoxy)phenyl]methanamine | Reduction | LiAlH₄ | THF | Reflux | 3-6 | ~70 |

| This compound | 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole | [3+2] Cycloaddition | NaN₃, NH₄Cl | DMF | 120-130 | 12-24 | 80-90 |

Experimental Protocols

Synthesis of 4-(4-Fluorophenoxy)benzoic acid via Base-Catalyzed Hydrolysis

This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid under basic conditions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water (deionized)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of ethanol and 10-20% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

-

Slowly acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold deionized water to remove any inorganic salts.

-

Dry the product in a vacuum oven to obtain 4-(4-Fluorophenoxy)benzoic acid.

Expected Yield: 85-95%. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis of [4-(4-Fluorophenoxy)phenyl]methanamine via Reduction

This protocol outlines the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LAH).

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) solution

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 1.5-2.0 equivalents of lithium aluminum hydride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1.0 equivalent of this compound in anhydrous THF dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour, then filter off the granular aluminum salts and wash the solid with THF.

-

Combine the filtrate and washes, and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [4-(4-Fluorophenoxy)phenyl]methanamine.

Expected Yield: Approximately 70%. The product can be further purified by column chromatography or distillation if necessary.

Synthesis of 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole via [3+2] Cycloaddition

This protocol describes the synthesis of a tetrazole ring from the nitrile group using sodium azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine 1.0 equivalent of this compound, 1.5-2.0 equivalents of sodium azide, and 1.5-2.0 equivalents of ammonium chloride in DMF.

-

Heat the reaction mixture to 120-130°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and stir.

-

Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2 to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-[4-(4-Fluorophenoxy)phenyl]-1H-tetrazole.

Expected Yield: 80-90%. The structure and purity of the final product should be confirmed by spectroscopic analysis.

Application Notes and Protocols for the Development of 4-(4-Fluorophenoxy)benzonitrile as a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenoxy)benzonitrile is a diphenyl ether compound with potential for development as a selective herbicide. Structurally similar compounds have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through the formation of reactive oxygen species. This mode of action results in characteristic herbicidal symptoms such as chlorosis, necrosis, and wilting.[3] These application notes provide a comprehensive overview of the methodologies for synthesizing, evaluating, and characterizing the herbicidal efficacy of this compound.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary mode of action for many diphenyl ether herbicides is the inhibition of protoporphyrinogen oxidase (PPO).[1][2] PPO is the final common enzyme in the biosynthesis of both chlorophylls and hemes. The inhibition of this enzyme disrupts these vital pathways, leading to the accumulation of the substrate, protoporphyrinogen IX. This molecule then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer that, in the presence of light, generates singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids in cellular membranes, leading to loss of membrane integrity, cessation of photosynthesis, and ultimately, cell death.[3] This process manifests as rapid foliar bleaching, desiccation, and necrosis in susceptible plants.

Figure 1. Simplified signaling pathway of PPO inhibition by this compound.

Quantitative Data Summary

While specific herbicidal activity data for this compound is not publicly available, the following table presents data for structurally related diphenyl ether herbicides that act as PPO inhibitors. This information can serve as a benchmark for evaluating the potential efficacy of this compound.

| Compound Name | Target Species | Assay Type | Parameter | Value | Reference |

| Oxyfluorfen | Zea mays PPO | In vitro | IC50 | 0.150 µmol/L | [2] |

| Compound G4 (diphenyl ether derivative) | Zea mays PPO | In vitro | IC50 | 0.0468 µmol/L | [2] |

| Compound 6c (diphenyl ether derivative) | Zea mays PPO | In vitro | IC50 | 0.00667 mg/L | [1] |

| Compound H7 (diphenyl ether derivative) | Zea mays PPO | In vitro | IC50 | 0.0262 mg/L | [4] |

| Flumiclorac-pentyl | Brassica campestris | Post-emergence | Sum Inhibition Rate | >70% at 150 g ha⁻¹ | [5] |

| BA-1 (barbituric acid derivative) | Brassica campestris | Post-emergence | Sum Inhibition Rate | >70% at 150 g ha⁻¹ | [5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.[6]

Materials:

-

4-Fluorophenol

-

4-Chlorobenzonitrile

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-chlorobenzonitrile (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield pure this compound.

Figure 2. Workflow for the synthesis of this compound.

Pre-Emergence Herbicidal Bioassay

This protocol is a generalized procedure for evaluating the pre-emergence activity of a test compound.

Materials:

-

Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

-

Seeds of crop species for selectivity testing (e.g., soybean, corn)

-

Pots (10 cm diameter)

-

Sandy loam soil

-

Test compound (this compound)

-

Acetone

-

Tween-20

-

Distilled water

-

Laboratory sprayer with a flat-fan nozzle

-

Greenhouse or growth chamber with controlled temperature and light

Procedure:

-

Fill pots with sandy loam soil.

-

Sow seeds of each test species at a uniform depth (e.g., 1 cm).

-

Prepare a stock solution of the test compound in acetone. Prepare serial dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g a.i./ha). The final spray solution should contain 0.5% (v/v) Tween-20.

-

Apply the herbicide solutions evenly to the soil surface using a laboratory sprayer. An untreated control (sprayed with the carrier solution only) and a positive control (a commercial PPO-inhibiting herbicide) should be included.

-

Place the pots in a greenhouse or growth chamber maintained at approximately 25°C with a 16/8 hour light/dark cycle.

-

Water the pots as needed.

-

After 21 days, assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) and crop injury.

-

For quantitative analysis, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

-

Calculate the GR₅₀ (the concentration required to inhibit growth by 50%) for each species.

Post-Emergence Herbicidal Bioassay

This protocol outlines the evaluation of post-emergence herbicidal activity.

Materials:

-

Same as for the pre-emergence bioassay.

Procedure:

-

Fill pots with sandy loam soil and sow seeds of the test species.

-

Grow the plants in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

-

Prepare the herbicide solutions as described in the pre-emergence protocol.

-

Apply the herbicide solutions to the foliage of the plants using a laboratory sprayer, ensuring uniform coverage.

-

Return the pots to the greenhouse or growth chamber.

-

Assess the herbicidal effect 7 and 14 days after treatment by visual rating of injury (chlorosis, necrosis).

-

After 21 days, harvest the above-ground biomass, determine the dry weight, and calculate the GR₅₀ values.

Figure 3. General workflow for pre- and post-emergence herbicidal bioassays.

In Vitro PPO Inhibition Assay